Cas no 142744-17-0 (1,3-Benzenediamine,N1-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-4,6-dinitro-)
142744-17-0 structure
Product Name:1,3-Benzenediamine,N1-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-4,6-dinitro-
Numero CAS:142744-17-0
MF:C16H21N5O5S
MW:395.433441877365
CID:224700
PubChem ID:3072504
Update Time:2025-04-19
1,3-Benzenediamine,N1-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-4,6-dinitro- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-Benzenediamine,N1-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-4,6-dinitro-
- 3-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-4,6-dinitrobenzene-1,3-diamine
- 1,3-Benzenediamine, 4,6-dinitro-N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-
- 3-N-[2-[[5-(dimethylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-4,6-dinitrobenzene-1,3-diamine
- AC1MILIS
- BRN 5836042
- CHEBI:274118
- CHEMBL107892
- LS-29607
- DTXSID40162156
- N-[2-(5-Dimethylaminomethyl-furan-2-ylmethylsulfanyl)-ethyl]-4,6-dinitro-benzene-1,3-diamine
- BDBM50004664
- 142744-17-0
- 1,3-Benzenediamine, 4,6-dinitro-N-(2-(((5-((dimethylamino)methyl)-2-fu ranyl)methyl)thio)ethyl)-
-
- Inchi: 1S/C16H21N5O5S/c1-19(2)9-11-3-4-12(26-11)10-27-6-5-18-14-7-13(17)15(20(22)23)8-16(14)21(24)25/h3-4,7-8,18H,5-6,9-10,17H2,1-2H3
- Chiave InChI: HAFSYIUXFNUVMN-UHFFFAOYSA-N
- Sorrisi: S(CC1=CC=C(CN(C)C)O1)CCNC1C=C(C(=CC=1[N+](=O)[O-])[N+](=O)[O-])N
Proprietà calcolate
- Massa esatta: 395.126
- Massa monoisotopica: 395.126
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 27
- Conta legami ruotabili: 8
- Complessità: 501
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 171Ų
Proprietà sperimentali
- Densità: 1.402
- Punto di ebollizione: 605.6°Cat760mmHg
- Punto di infiammabilità: 320.1°C
- Indice di rifrazione: 1.668
1,3-Benzenediamine,N1-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-4,6-dinitro- Letteratura correlata
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
142744-17-0 (1,3-Benzenediamine,N1-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-4,6-dinitro-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso